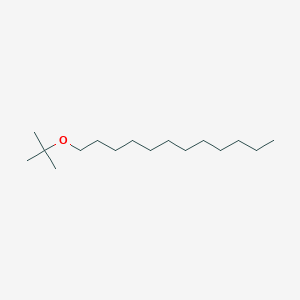

tert-Butyl n-dodecyl ether

Descripción general

Descripción

tert-Butyl n-dodecyl ether: is an organic compound belonging to the class of ethers. Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups. In the case of this compound, the oxygen atom is bonded to a tert-butyl group and an n-dodecyl group. This compound is used in various industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: tert-Butyl n-dodecyl ether can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . For example, tert-butyl alcohol can react with n-dodecyl bromide in the presence of a strong base like sodium hydride to form this compound.

Industrial Production Methods: Industrial production of this compound often involves the use of catalytic processes. One eco-compatible method involves the use of catalytic amounts of erbium triflate (Er(OTf)_3) under solvent-free conditions at room temperature . This method is efficient and allows for the catalyst to be recovered and reused multiple times without loss of activity.

Análisis De Reacciones Químicas

Types of Reactions: tert-Butyl n-dodecyl ether primarily undergoes cleavage reactions, especially under acidic conditions. The most common reaction is the cleavage of the C-O bond using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) . This reaction can proceed via S_N2 or S_N1 mechanisms depending on the substituents attached to the ether.

Common Reagents and Conditions:

Acidic Cleavage: this compound can be cleaved by HBr or HI to form tert-butyl alcohol and n-dodecyl bromide or iodide.

Oxidation and Reduction: While ethers are generally resistant to oxidation and reduction, specific conditions and reagents can induce these reactions. For example, this compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO_4).

Major Products:

Acidic Cleavage: tert-butyl alcohol and n-dodecyl bromide or iodide.

Oxidation: Depending on the conditions, oxidation can lead to the formation of various products, including aldehydes and carboxylic acids.

Aplicaciones Científicas De Investigación

tert-Butyl n-dodecyl ether has several applications in scientific research and industry:

Mecanismo De Acción

The mechanism of action of tert-Butyl n-dodecyl ether involves its interaction with various molecular targets and pathways. In acidic cleavage reactions, the ether oxygen is protonated, forming a good leaving group that can be eliminated via S_N2 or S_N1 mechanisms . The specific pathway depends on the nature of the substituents attached to the ether.

Comparación Con Compuestos Similares

tert-Butyl methyl ether: Similar in structure but with a methyl group instead of an n-dodecyl group.

tert-Butyl ethyl ether: Contains an ethyl group instead of an n-dodecyl group.

tert-Butyl phenyl ether: Contains a phenyl group instead of an n-dodecyl group.

Uniqueness: tert-Butyl n-dodecyl ether is unique due to its long alkyl chain (n-dodecyl group), which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring non-polar solvents or reagents .

Actividad Biológica

Introduction

Tert-butyl n-dodecyl ether (TBDE) is an ether compound that has garnered attention due to its potential applications in various fields, including chemical synthesis, pharmaceuticals, and as a surfactant. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications. This article reviews the current literature on the biological activity of TBDE, focusing on its cytotoxicity, genotoxicity, and other relevant biological effects.

- Chemical Formula : C15H32O

- Molecular Weight : 240.42 g/mol

- Structure : Composed of a tert-butyl group attached to a dodecyl ether chain.

Cytotoxicity

Research indicates that ethers can exhibit varying degrees of cytotoxicity depending on their structure and functional groups. For TBDE, studies have shown that it can induce cytotoxic effects in mammalian cells.

- Cell Viability : Exposure to TBDE has been associated with decreased cell viability in various cell lines. The mechanisms involved include oxidative stress and disruption of cellular membranes.

- LDH Leakage : Lactate dehydrogenase (LDH) leakage assays reveal that TBDE can cause significant membrane damage, indicative of cytotoxic effects.

Genotoxicity

Genotoxicity studies are essential for understanding the potential risks associated with exposure to TBDE.

- DNA Damage : Preliminary studies suggest that TBDE may induce DNA strand breaks in cultured human lymphocytes, similar to other alkyl ethers. This genotoxic potential raises concerns regarding its use in consumer products and industrial applications.

- Mutagenicity Testing : Using standard mutagenicity assays (e.g., Ames test), TBDE has shown varying results, necessitating further investigation into its mutagenic potential.

Case Studies

-

Study on Cytotoxic Effects :

- Researchers investigated the cytotoxic effects of TBDE on human liver cells (HepG2). The study found that exposure to increasing concentrations of TBDE resulted in a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 100 µM.

- Findings : The study concluded that TBDE induces oxidative stress leading to apoptosis in HepG2 cells.

-

Genotoxicity Assessment :

- A study evaluated the genotoxic effects of TBDE using the comet assay on human lymphocytes. Results indicated a significant increase in DNA damage compared to control groups.

- : The findings suggest that TBDE possesses potential genotoxic properties warranting caution in its application.

Data Summary

Propiedades

IUPAC Name |

1-[(2-methylpropan-2-yl)oxy]dodecane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34O/c1-5-6-7-8-9-10-11-12-13-14-15-17-16(2,3)4/h5-15H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPGDKUJNUNOUME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50484432 | |

| Record name | Dodecane, 1-(1,1-dimethylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50484432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61548-83-2 | |

| Record name | Dodecane, 1-(1,1-dimethylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50484432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.